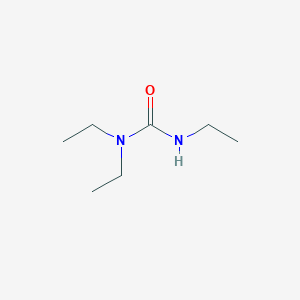
3-Aminoisoxazol
Übersicht
Beschreibung
3-Aminoisoxazole is a chemical compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the amino group at the 3-position of the isoxazole ring makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for drug discovery and the development of peptidomimetics .
Synthesis Analysis
The synthesis of 3-aminoisoxazoles has been approached through various methods. One such method involves a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles, providing an efficient and atom-economic route to fully substituted 2-aminopyrroles, which are structurally related to 3-aminoisoxazoles . Another synthesis route is the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, leading to polysubstituted 3-aminopyrrole derivatives . Additionally, a two-step procedure has been developed where 3-bromoisoxazolines react with amines to afford 3-aminoisoxazolines, which are then oxidized to yield 3-aminoisoxazoles . A practical multigram synthesis from amino acids via regioselective [3+2]-cycloaddition of nitrile oxides with alkynes/enamines has also been reported .
Molecular Structure Analysis
The molecular structure of 3-aminoisoxazole derivatives is characterized by the isoxazole ring and the substituents attached to it. The position of the amino group significantly influences the reactivity and the potential for further chemical modifications. The synthesis of 3-aminoisoxazoles often involves the formation of intermediates that can undergo various reactions to yield a wide range of derivatives with different substituents, showcasing the structural diversity achievable with this compound .
Chemical Reactions Analysis
3-Aminoisoxazoles can participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used to prepare 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine . They can also undergo further functionalization, such as the reaction with 4-nitrobenzoyl chloride to obtain amidoisoxazoles . Moreover, 3-aminoisoxazolo[5,4-b]pyridines have been synthesized and subjected to reactions with acid halides and aromatic aldehydes to produce a range of amides and Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoisoxazoles are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their application in drug discovery and the development of bioactive compounds. For example, some 3-aminoisoxazole derivatives have shown noticeable cytotoxic properties against various cancer cell lines, indicating their potential as therapeutic agents . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from β-amino α,β-unsaturated esters also highlights the sensitivity of isoxazole derivatives' yields to the β-substituent group of the esters .
Wissenschaftliche Forschungsanwendungen
Präbiotische Chemie und Astrobiologie
3-Aminoisoxazol wurde als präbiotischer Vorläufer von Ribonucleotiden identifiziert, die essentielle Bestandteile der RNA sind. Diese Verbindung wird als entscheidend in der RNA-Welt-Hypothese angesehen, die besagt, dass RNA eines der ersten Biomoleküle war, die sich auf der Erde bildeten. Die spektroskopische Charakterisierung von this compound hilft Astronomen bei der Suche nach diesem Molekül im interstellaren Raum und könnte so Einblicke in den Ursprung des Lebens liefern .
Biochemie und Molekularbiologie
In der Biochemie spielt this compound als reaktive Spezies bei der Bildung von Ribonucleotiden eine zentrale Rolle in Studien zum Ursprung von Biomolekülstrukturen und -dynamik. Seine genauen Rotationsfrequenzen helfen bei der Forschung zum Verständnis der biomolekularen Bildung .
Pharmazeutika
This compound dient als Reagenz und Ausgangsmaterial in der pharmazeutischen Synthese. Es wird zur Herstellung von Verbindungen wie N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamid und N-(isoxazol-3-yl)-N′-(carbomethoxy)thioharnstoff verwendet. Diese Verbindungen sind Zwischenprodukte bei der Synthese verschiedener Medikamente, darunter die vierte Generation von Cephem-Antibiotika .
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft nicht explizit erwähnt werden, könnten die antimikrobiellen Eigenschaften von Verbindungen, die aus this compound gewonnen werden, eine Rolle bei der Entwicklung von Pestiziden oder Herbiziden spielen. Die umfassenderen Auswirkungen seiner Verwendung zur Kontrolle von mikrobieller Resistenz können landwirtschaftliche Praktiken indirekt unterstützen, indem sie Einblicke in Pflanzenschutzstrategien liefern .
Materialwissenschaften
This compound wird in der Materialwissenschaft als Baustein für die Synthese komplexer Moleküle verwendet. Seine strukturellen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Herstellung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien .
Umweltwissenschaften
Das Studium von this compound in den Umweltwissenschaften dreht sich um sein Potenzial als präbiotisches Molekül. Das Verständnis seines Verhaltens und seiner Präsenz in der Umwelt kann Aufschluss über die chemischen Prozesse geben, die zum Leben auf der Erde und möglicherweise auf anderen Planeten beitragen .
Chemische Synthese
This compound ist ein wichtiges Zwischenprodukt in der chemischen Synthese. Es wird zur Herstellung verschiedener heterozyklischer Verbindungen verwendet, die für die Entwicklung neuer Chemikalien für industrielle Anwendungen unerlässlich sind. Seine Vielseitigkeit in Reaktionen macht es zu einem wertvollen Gut in der synthetischen Chemie .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen analytischen Methoden eingesetzt werden. Seine gut charakterisierten Eigenschaften, wie Brechungsindex und Siedepunkt, ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten und der Validierung analytischer Techniken .
Wirkmechanismus
Target of Action
3-Aminoisoxazole is a nitrogen-containing heterocycle that serves as a key intermediate in the synthesis of various natural products and related compounds . It has been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .
Mode of Action
The mode of action of 3-Aminoisoxazole involves its chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . The compound can exist in solutions as two tautomeric forms, and the form predominates depending on the selected solvent .
Biochemical Pathways
It’s known that the compound is involved in various linear and multicomponent reactions . For example, the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones led to the formation of the intermediate compound, the cyclization of which gave the respective dihydroisoxazolo .
Pharmacokinetics
The compound’s boiling point is 226-228 °c (lit) , and it has a density of 1.138 g/mL at 25 °C (lit.) , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-Aminoisoxazole’s action are largely dependent on the specific biochemical pathways it affects. As a key intermediate in the synthesis of various compounds, its effects can be diverse, ranging from hypoglycemic to anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 3-Aminoisoxazole can be influenced by various environmental factors. For instance, the tautomeric form that the compound takes can depend on the solvent used . Additionally, the yield of the target product in reactions involving 3-Aminoisoxazole can depend on the nature of the solvent .
Safety and Hazards
Zukünftige Richtungen
Isoxazoles, including 3-Aminoisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential application of synthesized bioactive compounds .
Eigenschaften
IUPAC Name |
1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWLPWDOYJEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024771 | |
| Record name | 3-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1750-42-1, 147815-03-0 | |
| Record name | 3-Isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoxazolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-aminoisoxazole relevant to the study of the origins of life?
A1: 3-Aminoisoxazole has been proposed as a potential precursor to ribonucleotides, the building blocks of RNA, in prebiotic scenarios []. This is significant because RNA is thought to have played a crucial role in the emergence of life on Earth, potentially predating DNA.
Q2: Has 3-aminoisoxazole been detected in space?
A2: While 3-aminoisoxazole itself has not yet been definitively detected in space, its potential as a prebiotic molecule has motivated astronomers to search for it in the interstellar medium. Accurate rotational frequencies for 3-aminoisoxazole, determined through computational characterization and spectroscopic studies, have been provided to guide this search [].
Q3: What is the molecular formula and weight of 3-aminoisoxazole?
A3: The molecular formula of 3-aminoisoxazole is C3H4N2O, and its molecular weight is 84.08 g/mol.
Q4: What are some methods for synthesizing 3-aminoisoxazole and its derivatives?
A4: Numerous synthetic approaches to 3-aminoisoxazoles have been explored, including:
- Reacting 3-chloro-2-methylisoxazolium chlorides with amines, followed by dehydrochlorination and addition-elimination reactions with alkyl or acyl halides [].
- Treating 3-bromoisoxazolines with amines in the presence of a base, followed by oxidation of the resulting 3-aminoisoxazolines [].
- Reacting β-oxo dithioesters with amines and hydroxylamine in a one-pot, three-component cyclocondensation reaction [].
- Reacting acetylenic nitriles and esters with hydroxylamine under alkaline conditions [].
- Reacting 1-ethylthio-3-iminopyrrolizine-2-carboxamides with hydroxylamine [].
Q5: Can you describe the spectroscopic characterization of 3-aminoisoxazole?
A5: The rotational spectrum of 3-aminoisoxazole has been recorded and analyzed in the 6–24 GHz and 80–320 GHz frequency ranges using Fourier-transform microwave and frequency-modulated millimeter/sub-millimeter spectrometers []. This characterization revealed two states arising from the inversion motion of the -NH2 group and allowed for the assignment of over 1300 rotational transitions. This detailed spectroscopic data provides a valuable tool for astronomers seeking to detect 3-aminoisoxazole in space.
Q6: What are some notable applications of 3-aminoisoxazole in organic synthesis?
A6: 3-Aminoisoxazoles serve as versatile building blocks in various synthetic transformations. For instance:
- They act as dinucleophiles in domino reactions with oxal(imidoyl)chlorides, yielding biologically relevant 1,4-dihydro-imidazo[4,5-b]quinoxalines [].
- They undergo palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions with 2-pyridyl trifluoromethanesulfonate to provide [, , ]triazolo[1,5-a]pyridines [].
- They react with phenoxycarbonyl isocyanate to yield 1,3,4-thiadiazolo[3,2-a]-1,3,5-triazine-5,7-diones and isoxazolo[2,3-a]-1,3,5-triazines [].
- They serve as starting materials for multi-step syntheses of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a key side-chain in fourth-generation cephem antibiotics [, ].
Q7: Have 3-aminoisoxazole derivatives shown any promising biological activities?
A7: Yes, certain 3-aminoisoxazole derivatives have exhibited antileishmanial activity against Leishmania donovani in vitro and in vivo []. Further research is needed to explore their therapeutic potential fully.
Q8: What is known about the degradation of 3-aminoisoxazole and its derivatives in the environment?
A8: Studies have shown that the soil fungus Rhizoctonia solani can degrade isouron, a herbicide containing a 3-aminoisoxazole moiety [, ]. The degradation pathway involves oxidative hydroxylation of the tert-butyl group on the isoxazole ring and demethylation of the urea side chain. Similar degradation patterns have been observed with other isouron-related compounds.
Q9: Are there bacteria capable of degrading 3-aminoisoxazole derivatives?
A9: Yes, Pseudomonas putida has been shown to reductively degrade isouron and related compounds []. This bacterial degradation pathway differs from the fungal pathway and involves the reduction of the isoxazole ring.
Q10: What are the limitations of the current research on 3-aminoisoxazole?
A10: Despite the growing body of research, several aspects of 3-aminoisoxazole require further investigation:
- In-depth computational studies: While computational methods have been used to determine spectroscopic properties [], more extensive computational studies, such as QSAR modeling and molecular dynamics simulations, could further elucidate the reactivity, properties, and potential applications of 3-aminoisoxazole.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)





